molecular formula C9H6N2O3 B13524826 2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid

2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid

Katalognummer: B13524826
Molekulargewicht: 190.16 g/mol
InChI-Schlüssel: IEHOLJJUXDEKJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid can be achieved through various methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Industrial Production Methods

Industrial production methods for this compound often rely on multicomponent reactions due to their efficiency and ability to produce a wide range of products. These methods avoid the complex sequence of multistage syntheses and typically result in higher yields .

Analyse Chemischer Reaktionen

Types of Reactions

2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic solvents and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Wissenschaftliche Forschungsanwendungen

2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For instance, zolpidem, a derivative of this compound, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors . This interaction modulates neurotransmitter activity in the brain, leading to its therapeutic effects.

Eigenschaften

Molekularformel

C9H6N2O3

Molekulargewicht

190.16 g/mol

IUPAC-Name

2-imidazo[1,2-a]pyridin-3-yl-2-oxoacetic acid

InChI

InChI=1S/C9H6N2O3/c12-8(9(13)14)6-5-10-7-3-1-2-4-11(6)7/h1-5H,(H,13,14)

InChI-Schlüssel

IEHOLJJUXDEKJG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=C(N2C=C1)C(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.